molecular formula C14H10F3N5O B15004577 2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

2-phenyl-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15004577
M. Wt: 321.26 g/mol
InChI Key: MGKKUTXOZHCUTN-UHFFFAOYSA-N
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Description

2-PHENYL-4-[(PYRIMIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-4-[(PYRIMIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a phenyl-substituted imidazole under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-4-[(PYRIMIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

2-PHENYL-4-[(PYRIMIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-PHENYL-4-[(PYRIMIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYL-4-[(PYRIMIDIN-2-YL)AMINO]-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C14H10F3N5O

Molecular Weight

321.26 g/mol

IUPAC Name

2-phenyl-4-(pyrimidin-2-ylamino)-4-(trifluoromethyl)-1H-imidazol-5-one

InChI

InChI=1S/C14H10F3N5O/c15-14(16,17)13(22-12-18-7-4-8-19-12)11(23)20-10(21-13)9-5-2-1-3-6-9/h1-8H,(H,18,19,22)(H,20,21,23)

InChI Key

MGKKUTXOZHCUTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC3=NC=CC=N3

Origin of Product

United States

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